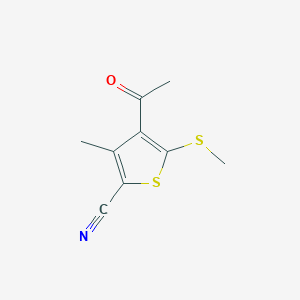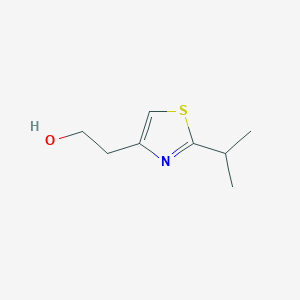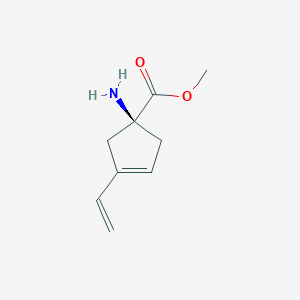
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide, also known as AMOC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide is not fully understood, but it is believed to work by interfering with various cellular processes. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cell growth and proliferation. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the activity of various neurotransmitters and ion channels, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its toxicity and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of the specific cellular targets of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide in various applications, including medicine, agriculture, and environmental science.
Synthesemethoden
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This is then reacted with methylamine to form 4-nitrobenzamide. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with glyoxal to form 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential herbicide and insecticide. In environmental science, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential water treatment agent.
Eigenschaften
CAS-Nummer |
164926-70-9 |
|---|---|
Produktname |
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Molekularformel |
C4H6N4O3 |
Molekulargewicht |
158.12 g/mol |
IUPAC-Name |
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C4H6N4O3/c1-6-4(9)2-3(5)7-11-8(2)10/h1H3,(H2,5,7)(H,6,9) |
InChI-Schlüssel |
SGAVGKGAJNPMKE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=[N+](ON=C1N)[O-] |
Kanonische SMILES |
CNC(=O)C1=[N+](ON=C1N)[O-] |
Synonyme |
1,2,5-Oxadiazole-3-carboxamide,4-amino-N-methyl-,2-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















